molecular formula C5H8ClF3N2O2 B3005096 4-Amino-2-(2,2,2-trifluoroethyl)isoxazolidin-3-one hydrochloride CAS No. 2171720-85-5

4-Amino-2-(2,2,2-trifluoroethyl)isoxazolidin-3-one hydrochloride

Cat. No.: B3005096
CAS No.: 2171720-85-5
M. Wt: 220.58
InChI Key: MKGBZDJQRPOOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-(2,2,2-trifluoroethyl)isoxazolidin-3-one hydrochloride is a chemical compound with the molecular formula C5H7F3N2O2·HCl It is known for its unique structure, which includes an isoxazolidinone ring substituted with an amino group and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(2,2,2-trifluoroethyl)isoxazolidin-3-one hydrochloride typically involves the following steps:

    Formation of Isoxazolidinone Ring: The initial step involves the formation of the isoxazolidinone ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions, often using trifluoroethylamine as a reagent.

    Amination: The amino group is introduced through amination reactions, which may involve the use of ammonia or other amine sources.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(2,2,2-trifluoroethyl)isoxazolidin-3-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like trifluoroethylamine and ammonia are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-Amino-2-(2,2,2-trifluoroethyl)isoxazolidin-3-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-2-(2,2,2-trifluoroethyl)isoxazolidin-3-one hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with biological molecules, influencing their function. The isoxazolidinone ring provides structural stability and rigidity, which is crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(2,2,2-trifluoroethyl)-1,2-oxazolidin-3-one
  • 2-Amino-N-(2,2,2-trifluoroethyl)acetamide

Uniqueness

4-Amino-2-(2,2,2-trifluoroethyl)isoxazolidin-3-one hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form. This combination imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

4-amino-2-(2,2,2-trifluoroethyl)-1,2-oxazolidin-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3N2O2.ClH/c6-5(7,8)2-10-4(11)3(9)1-12-10;/h3H,1-2,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGBZDJQRPOOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(O1)CC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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